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Compound of Interest

Compound Name:
1-Benzhydryl-3-

methyleneazetidine

Cat. No.: B1279181 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the spectral data for the compound 1-
Benzhydryl-3-methyleneazetidine, a molecule of interest in medicinal chemistry and drug

development. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data is presented. The experimental protocols for obtaining

this data are also detailed to ensure reproducibility. This guide is intended to serve as a crucial

resource for researchers engaged in the synthesis, characterization, and application of novel

azetidine derivatives.

While specific experimental data for 1-Benzhydryl-3-methyleneazetidine is not readily

available in public databases, this guide provides a predictive analysis based on the known

spectral characteristics of its constituent functional groups and structurally similar compounds.

The methodologies described herein are standard analytical procedures for the elucidation of a

novel chemical entity.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1-Benzhydryl-3-
methyleneazetidine. These predictions are based on established principles of spectroscopy

and data from analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20-7.40 Multiplet 10H
Aromatic protons (two

phenyl rings)

~4.90-5.00 Singlet (broad) 2H
Methylene (=CH₂)

protons

~4.50 Singlet 1H
Benzhydryl (CH)

proton

~3.80-3.90 Singlet (broad) 4H
Azetidine ring protons

(CH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~145-150 Quaternary carbon of the methylene group (=C)

~140-142 Aromatic quaternary carbons

~128-130 Aromatic CH carbons

~126-128 Aromatic CH carbons

~105-110 Methylene (=CH₂) carbon

~75-80 Benzhydryl (CH) carbon

~60-65 Azetidine ring (CH₂) carbons

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~3010-2990 Medium Olefinic (=C-H) stretch

~2970-2850 Medium
Aliphatic C-H stretch (azetidine

ring)

~1670-1650 Medium
C=C stretch (exocyclic

methylene)

~1600, 1495, 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~880-900 Strong =CH₂ out-of-plane bend

~740, 700 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

235.13 [M]⁺ (Molecular Ion)

167.09 [M - C₆H₅]⁺ (Loss of a phenyl group)

158.09 [C₁₂H₁₀]⁺ (Biphenyl cation fragment)

68.07 [C₄H₆N]⁺ (Azetidine methylene fragment)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for novel

compounds like 1-Benzhydryl-3-methyleneazetidine.

NMR Spectroscopy
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Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm BBO probe.

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.2 s

Data Processing: The resulting Free Induction Decays (FIDs) are processed using

appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction,

and baseline correction are applied. Chemical shifts are referenced to the residual solvent

peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

UATR (Universal Attenuated Total Reflectance) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the UATR accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 8

Data Processing: The spectrum is recorded as percent transmittance. The background

spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) using Electron Ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC) for volatile compounds.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragmentation patterns. The exact mass measurements are used to

confirm the elemental composition.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a

synthesized chemical compound.
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General workflow for chemical compound characterization.

To cite this document: BenchChem. [In-depth Technical Guide: Spectral Analysis of 1-
Benzhydryl-3-methyleneazetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279181#spectral-data-of-1-benzhydryl-3-
methyleneazetidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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